N-(3-Methoxyphenyl)Cinnamamide
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Overview
Description
N-(3-Methoxyphenyl)Cinnamamide: is an organic compound with the molecular formula C16H15NO2 . It is a derivative of cinnamic acid and is characterized by the presence of a methoxy group attached to the phenyl ring. This compound is known for its various biological activities, including anti-inflammatory, antidepressant, and neuroprotective effects .
Scientific Research Applications
N-(3-Methoxyphenyl)Cinnamamide has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
N-(3-Methoxyphenyl)Cinnamamide primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . Molecular docking studies reveal that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction inhibits the enzyme’s ability to break down complex carbohydrates, thereby reducing the absorption of glucose in the intestines .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a decrease in the breakdown and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels . This mechanism is particularly beneficial for managing conditions like diabetes mellitus .
Pharmacokinetics
This suggests potential use as lead drug candidates .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in the breakdown and absorption of carbohydrates . This results in lower postprandial blood glucose levels, which can be beneficial in the management of diabetes mellitus .
Biochemical Analysis
Biochemical Properties
N-(3-Methoxyphenyl)Cinnamamide has been found to interact with several enzymes and proteins. For instance, it has been shown to exhibit α-glucosidase inhibitory activity . In a study, it was found that this compound interacted with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . The inhibitory activity of this compound on α-glucosidase is believed to be due to these interactions .
Cellular Effects
The effects of this compound on cells are not fully understood yet. It has been suggested that it may have significant antimicrobial activity. In one study, this compound and its derivatives were found to be active against Staphylococcus and Enterococcus species .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its interaction with α-glucosidase. Molecular docking studies have revealed that this compound interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 . This interaction is believed to inhibit the activity of α-glucosidase, thereby exerting its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method for synthesizing N-(3-Methoxyphenyl)Cinnamamide involves the reaction of with in the presence of a base such as .
Enzymatic Synthesis: Another method involves the use of as a catalyst in a continuous-flow microreactor.
Industrial Production Methods: Industrial production of this compound often employs the amidation reaction due to its simplicity and high yield. The process involves large-scale reactors and stringent control of reaction conditions to ensure product purity and consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Methoxyphenyl)Cinnamamide can undergo oxidation reactions, typically using oxidizing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Comparison with Similar Compounds
N-(3-Methoxyphenyl)Cinnamamide can be compared with other cinnamamide derivatives:
N-Phenylcinnamamide: Similar structure but lacks the methoxy group, resulting in different biological activities.
N-(4-Methoxyphenyl)Cinnamamide: The methoxy group is positioned differently, which can affect its reactivity and biological properties.
N-(3-Chlorophenyl)Cinnamamide: Contains a chlorine atom instead of a methoxy group, leading to distinct chemical and biological behaviors.
Uniqueness: The presence of the methoxy group in this compound enhances its solubility and may contribute to its unique biological activities, such as its potent anti-inflammatory and neuroprotective effects .
Properties
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLFGJNTIRUEG-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127033-74-3 |
Source
|
Record name | (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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